2-(benzylthio)-N-phenylacetamide
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Overview
Description
2-(benzylthio)-N-phenylacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzylthio group attached to an N-phenylacetamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-phenylacetamide typically involves the reaction of benzylthiol with N-phenylacetamide under specific conditions. One common method is the nucleophilic substitution reaction where benzylthiol reacts with a suitable halide derivative of N-phenylacetamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-phenylacetamide has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfonyl)benzothiazole: Known for its antifungal properties.
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Investigated for its anticancer activities.
Properties
Molecular Formula |
C15H15NOS |
---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C15H15NOS/c17-15(16-14-9-5-2-6-10-14)12-18-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) |
InChI Key |
BSVKTDZTZBLGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2 |
solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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